molecular formula C10H17NO5 B1444316 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid CAS No. 1154760-03-8

2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid

Cat. No.: B1444316
CAS No.: 1154760-03-8
M. Wt: 231.25 g/mol
InChI Key: ZIMRMQDBEWKPRQ-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxylated azetidine ring

Mechanism of Action

Target of Action

The compound is a derivative of tert-butoxycarbonyl (boc) amino acids , which are widely used in synthetic organic chemistry . The Boc group is a common amine protecting group , suggesting that the compound may interact with biological targets that have affinity for amines.

Mode of Action

The compound’s interaction with its targets likely involves the tert-butoxycarbonyl (Boc) group. The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This suggests that the compound may undergo similar interactions in biological systems, with the Boc group being removed to expose the amine for further reactions.

Biochemical Pathways

For instance, the Boc group is often used in peptide synthesis , suggesting that the compound could play a role in protein-related biochemical pathways.

Pharmacokinetics

The Boc group is known for its stability, which could affect the compound’s bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid. For instance, the Boc group’s deprotection typically requires the presence of an acid such as TFA . Therefore, the compound’s activity could be influenced by the pH of its environment. Additionally, temperature may also play a role, as high temperatures have been used for effective deprotection of Boc amino acids .

Biochemical Analysis

Biochemical Properties

2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc group in this compound is used to protect the amine group, allowing for selective reactions to occur without interference from the amine functionality . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which facilitate the cleavage of the Boc group under specific conditions . The nature of these interactions is primarily based on the recognition and binding of the Boc group by the active sites of these enzymes, leading to the deprotection of the amine group and subsequent formation of the desired peptide bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in protecting amine groups during biochemical reactions. This compound can influence cell function by modulating the availability of free amine groups, which are essential for various cellular processes, including protein synthesis and cell signaling . By protecting amine groups, this compound can prevent unwanted side reactions and ensure the proper formation of peptide bonds, thereby maintaining the integrity of cellular proteins and enzymes . Additionally, the presence of the Boc group can affect gene expression and cellular metabolism by regulating the activity of enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the protection of amine groups through the formation of a stable Boc group. This protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), leading to the release of the free amine group . The Boc group interacts with various biomolecules, including enzymes and proteins, through hydrogen bonding and van der Waals interactions, which stabilize the compound and prevent unwanted reactions . The deprotection process involves the cleavage of the Boc group, resulting in the formation of a free amine group that can participate in further biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc group is relatively stable under neutral and basic conditions but can be rapidly cleaved under acidic conditions . This stability allows for the controlled use of this compound in various biochemical reactions, ensuring that the amine group remains protected until the desired reaction conditions are met . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the controlled deprotection of the Boc group has been shown to facilitate the proper formation of peptide bonds and maintain the integrity of cellular proteins .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound effectively protects amine groups and facilitates the proper formation of peptide bonds without causing significant toxicity or adverse effects . At high doses, the accumulation of the Boc group and its cleavage products can lead to toxic effects, including disruption of cellular processes and enzyme inhibition . Threshold effects have been observed, where the protective effects of the Boc group are maintained up to a certain dosage, beyond which toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The Boc group interacts with enzymes and cofactors involved in these pathways, regulating the availability of free amine groups and ensuring the proper formation of peptide bonds . This compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid metabolism and protein synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters that recognize the Boc group and facilitate its uptake into cells . Once inside the cell, the compound can be distributed to various cellular compartments, where it interacts with enzymes and proteins involved in peptide synthesis and other biochemical reactions . The localization and accumulation of this compound can affect its activity and function, ensuring that the amine group remains protected until the desired reaction conditions are met .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell through targeting signals that are recognized by cellular transport machinery . The Boc group can also undergo post-translational modifications that affect its localization and activity, ensuring that the amine group remains protected until the desired reaction conditions are met . The subcellular localization of this compound can influence its activity and function, allowing for the controlled use of the protected amine group in various biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the protection of amines using the Boc group. One common method involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in aqueous conditions or acetonitrile solution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the hydroxyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the azetidine ring.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: It can serve as a probe or inhibitor in biological studies.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is used in the production of various chemical products and intermediates.

Comparison with Similar Compounds

  • 3-(Boc-amino)propionic acid

  • 4-(Boc-amino)butyric acid

  • 5-(Boc-amino)valeric acid

Uniqueness: 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid is unique due to its hydroxylated azetidine ring, which provides additional reactivity compared to similar compounds that lack this functional group. This hydroxyl group can participate in various chemical reactions, making the compound versatile in synthetic applications.

Properties

IUPAC Name

2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(15,6-11)4-7(12)13/h15H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMRMQDBEWKPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154760-03-8
Record name 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring solution of tert-butyl-2-(N-Boc-3-hydroxy-azetidin-3-yl) -acetate (0.86 g, 2.99 mmol) in dioxane (18 mL) was added 3M HCl (5 mL), and the mixture was heated at 70° C. for 1 h. The reaction mixture was then cooled to 0° C. and it was basified with 2 M NaOH (8 mL), followed by addition of BOC2O (1.0 g, 4.6 mmol). The reaction mixture was allowed to warm to room temperature for 2 h, and was then concentrated to half its total volume on the rotary evaporator. Isopropanol (3 mL) and chloroform (12 mL) were then added and the mixture was cooled to 0° C. and slowly acidified to pH 3 with 1M HCl. The organic layer was then separated, dried over Na2SO4, and concentrated to dryness to yield 2-(N-Boc-3-hydroxy -azetidin-3-yl)-acetic acid (0.65 g, 2.81 mmol, 94.0% yield).
Name
tert-butyl-2-(N-Boc-3-hydroxy-azetidin-3-yl) -acetate
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

LHMDS (6.43 mL of 1N solution in THF) was cooled to −78° C. Ethyl acetate (0.63 mL, 6.43 mmol) was added and the reaction mixture was stirred for 10 minutes. tert-Butyl 3-oxoazetidine-1-carboxylate (1 g, 5.84 mmol) was added to the mixture and the reaction was stirred for 15 minutes. The reaction mixture was warmed to 0° C. and was then quenched with water (25 mL). The reaction mixture was extracted with ether. The organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated. The remaining oil was dissolved in MeOH (25 mL) and 1N NaOH (15 mL) was added and the mixture was stirred at room temperature overnight. This was concentrated in vacuo to remove MeOH and then to the remaining aqueous solution was added 1N HCl (100 mL). This mixture was extracted with CH2Cl2 (100 mL). The organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated to afford the title intermediate (215 mg) as an oil.
Name
Quantity
6.43 mL
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid
Reactant of Route 4
2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid
Reactant of Route 6
2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid

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